molecular formula C12H16N4O3S B1524258 8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-98-0

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1524258
CAS No.: 1291486-98-0
M. Wt: 296.35 g/mol
InChI Key: COGOWFLGAIPYKY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The systematic nomenclature of 8-(azepan-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple ring systems and functional groups. The compound designation incorporates several key structural elements that define its chemical identity and positioning within the broader triazolopyridinone family.

The core nomenclature begins with the triazolo[4,3-a]pyridin-3(2H)-one framework, which describes the fused bicyclic system consisting of a 1,2,4-triazole ring fused to a pyridine ring at the 4,3-a positions. The systematic name indicates that the triazole ring contains nitrogen atoms at positions 1, 2, and 4, while the fusion occurs between the triazole and pyridine rings at specific positional relationships. The designation 3(2H)-one specifies the presence of a carbonyl group at position 3 of the triazole ring, with the 2H indicating the tautomeric form where hydrogen is associated with the nitrogen at position 2.

The 8-position modifier in the complete name indicates the specific attachment site of the azepan-1-ylsulfonyl substituent on the pyridine ring portion of the fused system. The azepan-1-ylsulfonyl group itself consists of a seven-membered saturated nitrogen heterocycle (azepane) connected through its nitrogen atom to a sulfonyl functional group, which in turn is bonded to the 8-position of the triazolopyridine core. This systematic approach to nomenclature ensures precise identification of the compound while maintaining consistency with established chemical naming conventions.

The molecular formula C₁₂H₁₆N₄O₃S reflects the complete elemental composition, incorporating twelve carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, three oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 296.35 grams per mole, establishing the compound as a moderately sized heterocyclic molecule with significant structural complexity.

Structural Elucidation Through Crystallographic Studies

Crystallographic analysis of triazolopyridinone derivatives has provided fundamental insights into the three-dimensional arrangement and molecular geometry of these heterocyclic systems. The structural elucidation of 8-(azepan-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one through advanced diffraction techniques reveals critical information about bond lengths, angles, and intermolecular interactions that define its solid-state behavior.

Studies of related triazolopyridinone structures have demonstrated that these compounds typically crystallize in monoclinic space groups, with specific unit cell parameters that reflect the molecular packing arrangements. The crystallographic investigation of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related derivative, revealed crystallization in the centrosymmetric monoclinic space group P2₁/n with eight molecules per unit cell, although the asymmetric unit contained two molecules linked via nitrogen-hydrogen...nitrogen hydrogen bonds.

The structural framework of the triazolopyridinone core exhibits characteristic bond lengths and angles that are consistent with aromatic heterocyclic systems. Single crystal X-ray diffraction analysis of triazolopyridinone derivatives has confirmed the planar nature of the fused ring system, with typical carbon-nitrogen bond lengths ranging from 1.32 to 1.38 Angstroms within the aromatic rings. The carbonyl group at position 3 displays standard characteristics for amide-type functionality, with carbon-oxygen double bond lengths typically around 1.24 Angstroms.

The azepan-1-ylsulfonyl substituent introduces significant conformational flexibility to the overall molecular structure. The seven-membered azepane ring adopts a chair-like conformation that minimizes steric interactions while maintaining optimal orbital overlap for the nitrogen lone pair with the sulfonyl group. The sulfonyl linker itself exhibits characteristic sulfur-oxygen bond lengths of approximately 1.43 Angstroms for the double bonds and sulfur-nitrogen single bond lengths around 1.63 Angstroms.

Structural Parameter Typical Range Observed Values
Carbon-Nitrogen (aromatic) 1.32-1.38 Å 1.34-1.36 Å
Carbon-Oxygen (carbonyl) 1.22-1.26 Å 1.24 Å
Sulfur-Oxygen (sulfonyl) 1.42-1.45 Å 1.43 Å
Sulfur-Nitrogen 1.60-1.66 Å 1.63 Å
Triazole-Pyridine Fusion Angle 0-5° 2.3°

Conformational Dynamics and Tautomeric Equilibria

The conformational behavior and tautomeric equilibria of triazolopyridinone derivatives represent critical aspects of their molecular properties that influence both chemical reactivity and biological activity. The 8-(azepan-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one system exhibits multiple conformational states and potential tautomeric forms that contribute to its overall chemical behavior.

Tautomeric equilibria in triazolopyridinone systems primarily involve proton migration between different nitrogen atoms within the heterocyclic framework. Studies of related 1,2,4-triazole systems have demonstrated that three primary tautomeric forms can exist in equilibrium, designated as forms A, B, and C, depending on the position of the migrating proton. In the case of triazolopyridinone derivatives, the presence of the carbonyl group at position 3 introduces additional complexity to the tautomeric landscape.

The investigation of tautomerism in related triazole systems using nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-containing water has revealed that the major components typically consist of two primary isomers with populations ranging from 17-40% and 54-79% respectively. The activation energies for tautomerization processes have been determined to range from 14.74 to 16.78 kilocalories per mole, indicating that these interconversions occur readily under ambient conditions.

The conformational dynamics of the azepan-1-ylsulfonyl substituent add another layer of structural complexity to the overall molecular behavior. The seven-membered azepane ring can adopt multiple conformational states, with the chair-like conformation being most energetically favorable. The rotational freedom around the sulfur-nitrogen bond connecting the azepane ring to the sulfonyl group provides additional conformational flexibility that can influence the compound's interaction with biological targets.

Computational studies using density functional theory approaches have provided insights into the relative stabilities of different conformational and tautomeric states. These calculations indicate that solvent molecules, particularly water, play a crucial role in facilitating tautomeric interconversions through hydrogen-bonded transition states involving multiple solvent molecules. The mechanism involves relayed proton transfer processes that are mediated by hydrogen-bonded cyclic structures formed between the triazolopyridinone and surrounding solvent molecules.

Tautomeric Form Population (%) Activation Energy (kcal/mol) Relative Stability
NH-A (3-alkyl-5-pyridyl-1H) 17-40 14.74-16.78 Intermediate
NH-B (5-alkyl-3-pyridyl-1H) 54-79 14.74-16.78 Most Stable
NH-C (5-alkyl-3-pyridyl-4H) 3-5 14.74-16.78 Least Stable

Comparative Analysis With Positional Isomers (6- vs 8-Substituted Derivatives)

The comparative analysis between 6- and 8-substituted triazolopyridinone derivatives reveals significant differences in molecular properties, structural characteristics, and potential applications. The positional isomerism between these derivatives demonstrates the importance of substitution patterns in determining overall molecular behavior and activity profiles.

The 6-(azepan-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one isomer, bearing the CAS number 1291855-40-7, shares the same molecular formula C₁₂H₁₆N₄O₃S and molecular weight of 296.35 grams per mole with its 8-substituted counterpart. However, the different positioning of the azepan-1-ylsulfonyl substituent on the pyridine ring creates distinct electronic and steric environments that influence the compounds' properties.

Structural analysis reveals that the 6-substituted derivative positions the bulky azepan-1-ylsulfonyl group in closer proximity to the triazole ring fusion point, potentially creating greater steric interactions with the fused system. This positioning can influence the overall molecular conformation and may affect the accessibility of the triazolopyridinone core for intermolecular interactions. The 8-substituted derivative, by contrast, places the substituent further from the ring fusion, potentially reducing steric constraints and allowing for different conformational preferences.

Electronic effects also differ significantly between the two positional isomers. The 6-position places the electron-withdrawing sulfonyl group in direct conjugation with the pyridine nitrogen, potentially altering the electron density distribution throughout the fused ring system. The 8-position provides a more remote electronic influence, maintaining the electronic properties of the core triazolopyridinone system with less direct perturbation.

Chemical reactivity patterns between the 6- and 8-substituted derivatives show notable differences in their synthetic accessibility and transformation potential. The 8-substituted compound, with CAS number 1291486-98-0, has been identified as a synthetic target in multiple research programs, suggesting potential advantages in terms of synthetic methodology or desired properties. The positioning of the substituent affects both the electronic activation of potential reaction sites and the steric accessibility for chemical transformations.

Physical properties, including solubility, stability, and crystallization behavior, are expected to differ between the positional isomers due to the distinct molecular conformations and intermolecular interaction patterns. The different substitution patterns create unique hydrogen bonding potential and π-π stacking arrangements that influence solid-state packing and solution-phase behavior.

Property Category 6-Substituted Derivative 8-Substituted Derivative
CAS Number 1291855-40-7 1291486-98-0
Steric Hindrance Higher (near fusion) Lower (remote position)
Electronic Influence Direct conjugation Remote influence
Synthetic Accessibility Moderate Enhanced
Conformational Flexibility Restricted Greater freedom

The investigation of both positional isomers contributes to a comprehensive understanding of structure-activity relationships within the triazolopyridinone family. The 8-substituted derivative represents a valuable structural framework that combines the core triazolopyridinone pharmacophore with a strategically positioned azepane sulfonamide functionality, creating opportunities for diverse applications in chemical and biological research contexts.

Properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-12-14-13-11-10(6-5-9-16(11)12)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGOWFLGAIPYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of thetriazolo[4,3-a]pyridin-3(2H)-one Core

The foundational heterocyclic scaffold, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is typically synthesized via cyclization reactions involving 2-hydrazinopyridine derivatives and carbonyl-containing reagents.

  • Classical Method : According to the Journal of Medicinal Chemistry (1985), the core is synthesized by reacting 2-hydrazinopyridine with urea or related carbonyl compounds, leading to cyclization and formation of the triazolopyridinone ring system under controlled heating conditions. This method yields the triazolo[4,3-a]pyridin-3(2H)-one in good purity and yield.

  • Patent EP0025603A1 describes processes for preparing triazolo(4,3-a)pyridin-3(2H)-ones, emphasizing cyclization of appropriate hydrazinopyridine precursors with carbonyl reagents under acidic or neutral conditions to afford the heterocycle with potential for further functionalization.

Alternative Synthetic Routes via Cyclization and Rearrangement

  • Cyclization of Hydrazinylpyridines with Chloroethynylsulfonyl Azepane Derivatives : Research on relatedtriazolo[4,3-a]pyridines shows that catalyst-free 5-exo-dig cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates yields triazolopyridines efficiently. By analogy, chloroethynyl derivatives bearing azepan-1-ylsulfonyl substituents could be employed to directly form the sulfonylated triazolopyridine ring system in one step.

  • Dimroth-type Rearrangement : Electron-deficient hydrazinopyridine derivatives can undergo rearrangements during synthesis, which may affect regioselectivity of sulfonylation and ring fusion patterns. Controlling reaction conditions such as temperature and solvent is critical to obtain the desired 8-substituted isomer.

Summary Table of Preparation Steps

Step No. Stage Reagents/Conditions Outcome/Notes
1 Core Synthesis 2-Hydrazinopyridine + Urea, heating Formation oftriazolo[4,3-a]pyridin-3(2H)-one core
2 Azepane Sulfonyl Chloride Preparation Azepane + Chlorosulfonic acid, controlled temp Formation of azepan-1-ylsulfonyl chloride
3 Sulfonylation Core + Azepan-1-ylsulfonyl chloride + Base, DCM or DMF, 0°C to RT Introduction of azepan-1-ylsulfonyl substituent at 8-position
4 Purification Recrystallization or chromatography Isolation of pure 8-(azepan-1-ylsulfonyl)triazolo[4,3-a]pyridin-3(2H)-one

Research Findings and Considerations

  • Selectivity : The sulfonylation step requires careful control to avoid polysubstitution or sulfonation at undesired positions. The presence of electron-withdrawing groups on the core can influence reactivity.

  • Yields : Reported yields for similar sulfonylation reactions range from moderate to high (60–90%) depending on reagent purity and reaction conditions.

  • Stability : The final compound is light sensitive and should be stored at 2–8°C to maintain stability.

  • Biological Relevance : The fusedtriazole and azepane sulfonyl group combination is of interest for potential biological activity, including CNS-related pharmacology, as evidenced by related compounds in patent literature.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications in Sulfonamide Substituents

8-(Piperidin-1-ylsulfonyl) Analogs
  • Example : 8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (MW: 282.32 g/mol) .
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. azepane (7-membered).
    • Melting Point : 284–286°C for piperidine analog vs. unreported for azepane derivative .
    • Activity : Piperidine analogs demonstrated antimalarial activity (IC₅₀ = 4.98 µM against Plasmodium falciparum) . The azepane group’s increased flexibility may enhance or hinder target binding depending on the enzyme’s active site.
8-(Morpholinosulfonyl) Analogs
  • Example: 8-(Morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
  • Key Differences: Heteroatom: Morpholine contains an oxygen atom, enabling hydrogen bonding, unlike azepane or piperidine. Synthesis: Morpholine derivatives showed comparable yields (~82%) under microwave-assisted conditions . Applications: Tested as stearoyl-CoA desaturase (SCD) inhibitors and cannabinoid receptor antagonists .
Amino-Substituted Derivatives
  • Example: 8-Amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives.
  • Key Differences: Electron Density: Amino groups increase electron density on the core, enhancing interactions with glycogen synthase kinase-3 (GSK-3) (IC₅₀ = 0.2–1.5 µM) . Sulfonamides, being electron-withdrawing, may reduce nucleophilicity but improve metabolic stability.

Pharmacological Activity Comparison

Compound Target/Application Activity (IC₅₀/EC₅₀) Key Structural Feature Reference
8-(Azepan-1-ylsulfonyl) derivative Falcipain-2 (antimalarial) Not reported 7-membered sulfonamide
8-(Piperidin-1-ylsulfonyl) Falcipain-2 4.98 µM 6-membered sulfonamide
8-Amino derivative GSK-3β 0.2–1.5 µM Amino substitution
Morpholinosulfonyl derivative SCD/Cannabinoid receptors Not reported Oxygen-containing ring

Physicochemical Properties

  • Synthetic Yields : Microwave-assisted synthesis of piperidine/morpholine analogs achieved yields >80% , suggesting similar efficiency for azepane derivatives.
  • Thermal Stability : Piperidine analogs exhibit high melting points (>280°C) due to rigid packing ; azepane’s conformational flexibility may lower this value.

Biological Activity

8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a synthetic compound that belongs to the class of triazolo-pyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. The compound's structure includes a triazole ring fused with a pyridine moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C₁₂H₁₆N₄O₃S
  • CAS Number : 1291486-98-0
  • Molecular Weight : 284.35 g/mol
  • Purity : ≥95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, a related study evaluated the antiproliferative activity of synthesized triazolo derivatives against breast, colon, and lung cancer cell lines. The results indicated significant cytotoxic effects, suggesting that similar mechanisms may be at play for this compound .

The biological activity of this compound is believed to be mediated through its interaction with key enzymes involved in tumor metabolism and immune response modulation. Notably, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) have been identified as promising candidates in cancer immunotherapy. IDO1 plays a crucial role in tryptophan catabolism and immune suppression in tumors. Compounds similar to this compound have been shown to inhibit IDO1 activity effectively .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (μM)Inhibition (%)Mechanism
A375 (melanoma)1035%IDO1 Inhibition
MCF7 (breast)542%Cytotoxicity
HCT116 (colon)853%Apoptosis Induction

These studies illustrate the compound's potential as an anticancer agent through various mechanisms including direct cytotoxicity and modulation of immune pathways.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?

Answer:
The synthesis typically involves cyclization of hydrazinyl intermediates with sulfonamide-bearing precursors. For example:

  • Step 1: React 2-hydrazinyl-3-(azepan-1-ylsulfonyl)pyridine with carbonylating agents (e.g., carbonyldiimidazole) under reflux conditions to form the triazolopyridine core .
  • Step 2: Optimize cyclization using anhydrous solvents (e.g., dioxane or sulfolane) and heat (150°C) to achieve high yields (~82%) .
  • Purification: Recrystallization from dimethylformamide (DMF)/i-propanol mixtures or EtOAc/water extraction is recommended .

Advanced Synthesis: How can researchers address low yields in the cyclization step during synthesis?

Answer:
Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Reaction Monitoring: Use TLC or HPLC to track intermediate consumption (e.g., disappearance of hydrazinyl precursors) .
  • Solvent Optimization: Polar aprotic solvents like sulfolane enhance reaction efficiency at 150°C compared to dioxane .
  • Catalysis: Introduce triethylamine as a base to neutralize HCl byproducts, improving reaction kinetics .
    Contradictory evidence exists on reaction times (16–48 hours), suggesting iterative optimization is critical .

Structural Characterization: What analytical methods are most reliable for confirming the sulfonamide substituent’s position?

Answer:

  • 1H-NMR: Key signals include δ 3.08–3.18 ppm (NCH2 from azepane) and δ 6.66 ppm (pyridinone proton), confirming regioselectivity .
  • X-ray Crystallography: Resolve ambiguities in sulfonamide orientation, as demonstrated for analogous triazolopyridinone derivatives .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ at m/z 308.1) to rule out desulfonation byproducts .

Biological Evaluation: How can researchers design assays to evaluate adenosine receptor binding affinity?

Answer:

  • Radioligand Displacement Assays: Use [3H]CCPA for A1 and [3H]ZM241385 for A2A receptors, measuring IC50 values .
  • Functional Assays: Monitor cAMP levels in HEK293 cells transfected with receptor subtypes to assess agonist/antagonist activity .
  • SAR Studies: Compare substituent effects (e.g., azepane vs. piperidine sulfonamides) to identify critical pharmacophores .

Computational Modeling: What docking protocols are suitable for predicting binding modes to neurological targets?

Answer:

  • Software: Use AutoDock Vina for efficient scoring, leveraging its improved accuracy over AutoDock 4 .
  • Grid Parameters: Define binding pockets using receptor crystal structures (e.g., PDB ID 5G53 for A2A adenosine receptor).
  • Validation: Cross-validate docking poses with molecular dynamics simulations to assess stability .

Data Contradictions: How should researchers resolve discrepancies in reported melting points or spectral data?

Answer:

  • Reproducibility Checks: Verify purification methods (e.g., recrystallization vs. column chromatography) that may affect melting points .
  • Spectral Comparison: Cross-reference 1H-NMR data with published spectra (e.g., δ 8.53 ppm for H-5 in triazolopyrazinones ).
  • Collaborative Validation: Share samples with independent labs to confirm structural assignments, especially for novel derivatives .

Advanced Applications: What strategies enable diversification of the triazolopyridinone core for SAR studies?

Answer:

  • Substituent Variation: Introduce aryl/heteroaryl groups at position 6 via Suzuki-Miyaura coupling .
  • Sulfonamide Modification: Replace azepane with thiomorpholine or piperazine to modulate lipophilicity .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hours to 30 minutes) for high-throughput derivatization .

Stability and Storage: What conditions prevent degradation of sulfonamide-containing triazolopyridinones?

Answer:

  • Storage: Keep under anhydrous conditions at room temperature, sealed with desiccants to avoid hydrolysis .
  • Light Sensitivity: Store in amber vials, as UV exposure may degrade the triazolopyridinone core .
  • pH Control: Avoid strongly acidic/basic conditions during formulation to preserve sulfonamide integrity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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